Iodamide

描述

碘酰胺,也称为其商品名Renovue,是一种用于 X 射线成像的碘化造影剂。 它特别用于涉及子宫和输卵管的成像程序 。该化合物以其高碘含量为特征,使其在吸收 X 射线和增强图像对比度方面非常有效。

准备方法

合成路线和反应条件: 碘酰胺是通过一系列化学反应合成的,这些反应涉及苯甲酸衍生物的碘化苯环上存在供电子基团,如胺基,有利于碘化过程 。

工业生产方法: 在工业环境中,碘酰胺是通过在受控条件下使 3-乙酰氨基-5-(乙酰氨基甲基)-2,4,6-三碘苯甲酸与适当的试剂反应来生产的。 反应条件,包括温度、压力和溶剂选择,经过优化以确保最终产品的产率高和纯度高 。

化学反应分析

反应类型: 碘酰胺会经历各种化学反应,包括:

氧化: 碘酰胺可以被氧化形成碘化苯甲酸衍生物。

还原: 还原反应可以将碘酰胺转化为碘化程度较低的化合物。

取代: 亲电取代反应可以将不同的官能团引入苯环.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化剂如一氯化碘用于取代反应.

科学研究应用

Medical Imaging Applications

Iodamide is primarily used as a contrast agent in several imaging techniques:

- Cholecystography : this compound is employed for visualizing the gallbladder and biliary ducts. Following intravenous administration, it is secreted into the bile, allowing for effective imaging within 10 to 25 minutes post-injection .

- Intravenous Cholangiography : Similar to cholecystography, this compound aids in visualizing the biliary system, particularly useful in patients who have undergone cholecystectomy .

- Excretion Urography : this compound is also indicated for excretion urography, where it helps visualize the urinary tract. Studies show that it is primarily excreted through urine, with a distribution half-life of approximately 3 minutes and a disposition half-life ranging from 69 minutes in normal subjects to significantly longer in those with renal impairment .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been studied extensively:

- Absorption and Distribution : this compound exhibits minimal binding to plasma proteins and undergoes negligible biotransformation. The majority of the administered dose (around 84%) is excreted via urine within four hours .

- Half-Life Variability : In patients with renal impairment, the disposition half-life can extend from 4.1 to 16.4 hours, indicating a need for careful monitoring in such populations .

- Toxicity Concerns : Although this compound is effective as a contrast agent, it has been associated with cytotoxic effects on renal cells, leading to conditions such as apoptosis and cellular energy failure . Reports have documented serious adverse reactions when administered via inappropriate routes, emphasizing the importance of correct application .

Case Study 1: Cholecystography Outcomes

In a clinical setting, this compound was administered to patients undergoing cholecystography. Results indicated successful visualization of biliary structures in over 90% of cases, with minimal adverse effects reported.

Case Study 2: Contrast-Induced Nephropathy

A study involving patients with pre-existing renal conditions highlighted that this compound's nephrotoxic potential necessitates careful patient selection and monitoring. In this cohort, increased serum creatinine levels were observed post-administration, prompting recommendations for hydration protocols prior to imaging procedures .

Case Study 3: Hypersensitivity Reactions

A review of hypersensitivity reactions associated with this compound indicated that while rare, they do occur. Management strategies included pre-medication protocols for at-risk patients and alternative imaging modalities when necessary .

Comparative Analysis of Contrast Agents

| Contrast Agent | Type | Primary Use | Common Side Effects |

|---|---|---|---|

| This compound | Ionic Monomeric | Cholecystography | Nephrotoxicity |

| Iohexol | Non-Ionic | CT Imaging | Allergic reactions |

| Iopamidol | Non-Ionic | Angiography | Mild allergic reactions |

| Diatrizoate | Ionic | Urography | Severe allergic reactions |

作用机制

碘酰胺由于其高碘含量而通过吸收 X 射线作为造影剂。当引入体内时,它通过描绘含碘结构与不含碘结构的界限来增强 X 射线图像的对比度。 此特性在可视化软组织和血管中特别有用 。

类似化合物:

二碘海酸盐: 另一种用于放射影像的碘化造影剂。

碘海醇: 一种非离子碘化造影剂,具有较低的渗透压和较少的副作用。

碘克沙醇: 以其等渗特性而闻名,使其对肾功能不全的患者更安全.

碘酰胺的独特性: 碘酰胺因其独特的化学结构而独一无二,该结构包括三个碘原子和乙酰氨基。这种结构使其具有高放射不透明性和作为造影剂的有效性。 此外,它在水中解离成离子成分的能力增强了其在体内的溶解度和分布 。

相似化合物的比较

Diatrizoate: Another iodinated contrast agent used in radiographic imaging.

Iohexol: A non-ionic iodinated contrast agent with lower osmolality and fewer side effects.

Iodixanol: Known for its iso-osmolar properties, making it safer for patients with renal impairment.

Uniqueness of Iodamide: this compound is unique due to its specific chemical structure, which includes three iodine atoms and acetamido groups. This structure provides it with high radiopacity and effectiveness as a contrast agent. Additionally, its ability to dissociate into ionic components in water enhances its solubility and distribution in the body .

生物活性

Iodamide is an iodinated contrast agent primarily used in medical imaging, particularly in excretion urography. Its biological activity encompasses pharmacokinetics, safety profiles, and potential toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic characteristics that are crucial for its application in medical imaging. A study involving seven normal subjects and fifteen patients with varying degrees of renal impairment highlighted the following key pharmacokinetic parameters:

- Distribution Half-life () : Approximately 3 minutes.

- Disposition Half-life () : Ranges from 69 minutes in normal subjects to 4.1 to 16.4 hours in patients with renal impairment.

- Excretion : About 84% of the administered dose is excreted in urine within four hours post-administration, with negligible binding to plasma proteins and minimal biotransformation observed .

Safety and Toxicity

The safety profile of this compound has been evaluated through various clinical studies. Notably, a case study reported serious or fatal complications following inadvertent intrathecal administration of this compound, where three out of seven subjects experienced fatal outcomes. The severity of reactions was correlated with the type and dose of the contrast agent administered .

Case Study Summary

| Study | Subjects | Outcome | Notes |

|---|---|---|---|

| Inadvertent Administration | 7 | Fatal in 3 | Correlation between dose and outcome observed |

Comparative Efficacy

This compound has been compared with other contrast agents, such as diatrizoate, in terms of efficacy during excretory urography. A double-blind study involving 25 patients indicated that this compound resulted in superior opacification of renal structures compared to diatrizoate, particularly in the calices and pelvis .

Efficacy Comparison Table

| Contrast Agent | Opacification Time (minutes) | Efficacy Rating |

|---|---|---|

| This compound | Faster (significant at 10 min) | Superior |

| Diatrizoate | Slower | Inferior |

Environmental Impact

Research has also examined the environmental presence of iodinated contrast media, including this compound. A study conducted in a hospital setting analyzed the concentrations of various pharmaceutical compounds, including iodinated contrast agents, in wastewater. The findings indicated that iodinated compounds can persist in the environment, raising concerns about their bioaccumulation and toxicity .

属性

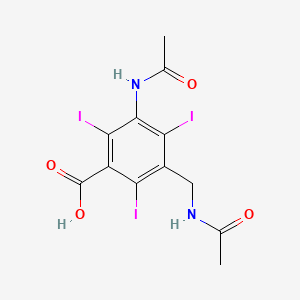

IUPAC Name |

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDGWALACJEJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023150 | |

| Record name | Iodamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-58-4, 606-17-7 | |

| Record name | 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodamide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODIPAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RII332O0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。